Allyl ethyl ether

Description

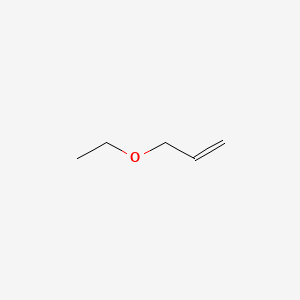

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5-6-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPSFJLSZZTSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Record name | ALLYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060319 | |

| Record name | 3-Ethoxy-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl ethyl ether appears as a liquid. Insoluble in water and less dense than water. Hence floats on water. Emits acrid irritating fumes when heated to high temperature. Used to make other chemicals., Liquid; [Merck Index] | |

| Record name | ALLYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

less than -19 °F (NFPA, 2010) | |

| Record name | ALLYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

153.0 [mmHg] | |

| Record name | Allyl ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

557-31-3 | |

| Record name | ALLYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Ethoxy-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethoxy-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM8T658RE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Allyl Ethyl Ether (CAS 557-31-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of allyl ethyl ether (CAS Number: 557-31-3), a versatile chemical intermediate. The document details its chemical and physical characteristics, safety and hazard information, and spectroscopic data. Furthermore, it includes a detailed experimental protocol for its synthesis via the Williamson ether synthesis and a standard procedure for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Visual representations of the synthetic pathway and experimental workflow are provided to enhance understanding. All quantitative data is presented in clearly structured tables for ease of reference and comparison.

Chemical and Physical Properties

This compound, also known as 3-ethoxy-1-propene, is a colorless, volatile, and highly flammable liquid.[1] It is characterized by the presence of both an ether functional group and a terminal alkene, making it a useful bifunctional molecule in organic synthesis.[2] It is practically insoluble in water but miscible with many organic solvents such as ethanol (B145695) and diethyl ether.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 557-31-3 | [3][5] |

| Molecular Formula | C5H10O | [3][5] |

| Molecular Weight | 86.13 g/mol | [3][5] |

| Appearance | Clear, colorless liquid | [1][4] |

| Boiling Point | 65-67.6 °C | [4][6] |

| Melting Point | -140 °C (estimate) | [4] |

| Density | 0.76 g/mL at 25 °C | [4] |

| Refractive Index (nD20) | 1.388 | [3][4] |

| Flash Point | < -19 °F (< -28 °C) | [5][7] |

| Vapor Pressure | 153.0 mmHg | [8] |

| Solubility | Insoluble in water; Soluble in organic solvents, miscible with ethanol and diethyl ether. | [4][9] |

| IUPAC Name | 3-ethoxyprop-1-ene | [5][8] |

| Synonyms | 1-Propene, 3-ethoxy-; 3-Ethoxy-1-propene; Ethyl allyl ether; Ether, allyl ethyl | [8][10] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.95 - 5.85 | m | 1H | -CH=CH2 |

| 5.25 - 5.15 | m | 2H | -CH=CH2 |

| 3.97 | d | 2H | =CH-CH2 -O- |

| 3.41 | q | 2H | -O-CH2 -CH3 |

| 1.26 | t | 3H | -O-CH2-CH3 |

Note: Data inferred from typical spectra of allyl ethers and related compounds. Actual shifts may vary slightly based on solvent and instrument.

Table 3: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 134.8 | C H=CH2 |

| 117.0 | CH=C H2 |

| 71.5 | =CH-C H2-O- |

| 65.8 | -O-C H2-CH3 |

| 15.2 | -O-CH2-C H3 |

Note: Data inferred from typical spectra of allyl ethers and related compounds. Actual shifts may vary slightly based on solvent and instrument.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm-1) | Functional Group |

| 3080 | =C-H stretch |

| 2975, 2870 | C-H stretch (sp3) |

| 1645 | C=C stretch |

| 1100 | C-O-C stretch |

| 990, 920 | =C-H bend (out of plane) |

Source: Data compiled from the NIST Chemistry WebBook.[11][12]

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 86 | Molecular Ion [M]+ |

| 71 | [M - CH3]+ |

| 57 | [M - C2H5]+ |

| 41 | [Allyl cation, C3H5]+ |

Source: Data compiled from the NIST Chemistry WebBook.[1]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing unsymmetrical ethers like this compound.[13][14] The reaction proceeds via an SN2 mechanism where an alkoxide nucleophilically attacks an alkyl halide.[15] For the synthesis of this compound, ethoxide is reacted with allyl bromide.

Materials:

-

Ethanol

-

Sodium metal

-

Allyl bromide

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere, carefully add small pieces of sodium metal (1.0 equivalent) to absolute ethanol (in excess) at room temperature. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide.

-

Reaction with Allyl Bromide: Cool the sodium ethoxide solution in an ice bath. Slowly add allyl bromide (1.0 equivalent) dropwise from a dropping funnel with vigorous stirring. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Reaction Completion and Work-up: Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to room temperature.

-

Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride to quench any unreacted sodium ethoxide. Add diethyl ether and shake to extract the product. Separate the organic layer.

-

Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude this compound can be purified by fractional distillation.

Analysis of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile organic compounds.[16][17]

Materials:

-

This compound sample

-

High-purity volatile solvent (e.g., dichloromethane (B109758) or diethyl ether)

Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms or equivalent)

-

Autosampler vials

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in a suitable volatile solvent.

-

GC-MS Instrumentation and Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: Increase to 150 °C at a rate of 10 °C/min

-

Hold: Maintain at 150 °C for 2 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 35-200

-

-

Data Analysis: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library). The purity can be estimated by calculating the peak area percentage.

Safety and Hazard Information

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is a highly flammable liquid and vapor, and its vapors may form explosive mixtures with air.[7][8] It is also toxic if inhaled, ingested, or absorbed through the skin.[8] Contact can cause irritation to the skin, eyes, and respiratory system.[3][18]

Table 6: GHS Hazard Information for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: Compiled from various Safety Data Sheets.[8][10]

Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Use in a well-ventilated area or under a chemical fume hood.[10]

-

Wear protective gloves, clothing, and eye/face protection.[10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

May form explosive peroxides upon prolonged storage, especially in the presence of air and light. Containers should be dated upon opening and tested for peroxides periodically.[6][8]

Incompatibilities:

This compound is incompatible with strong oxidizing agents and strong acids.[4][8]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical, chemical, and spectroscopic properties. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. Due to its hazardous nature, strict adherence to safety protocols during its handling and storage is imperative. This technical guide provides essential information for researchers, scientists, and drug development professionals to safely and effectively utilize this compound in their work.

References

- 1. This compound [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound(557-31-3) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. spectrabase.com [spectrabase.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. This compound(557-31-3) IR Spectrum [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-1-propene

This technical guide provides a comprehensive overview of the core physical properties of 3-ethoxy-1-propene (also known as allyl ethyl ether). The information is presented to support research, development, and quality control activities. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and logical diagrams illustrating experimental workflows and chemical synthesis.

Core Physical and Chemical Properties

3-Ethoxy-1-propene is a colorless, volatile, and highly flammable liquid organic compound classified as an ether.[1][2] Its structure consists of an ethyl group and an allyl group joined by an oxygen atom. The presence of a double bond in the allyl group allows it to undergo typical alkene reactions like addition and polymerization.[2] It is soluble in organic solvents but has limited solubility in water.[1][2]

Quantitative Data Summary

The key physical properties of 3-ethoxy-1-propene are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₅H₁₀O | [1][3] |

| Molecular Weight | 86.13 g/mol | [4][5] |

| Boiling Point | 63.3 - 68 °C | At 760 mmHg[1][6] |

| Melting Point | -140 °C | Estimated value[1] |

| Density | 0.765 g/cm³ | [1] |

| Refractive Index | 1.388 - 1.39 | [1][6] |

| Flash Point | -20.6 °C (-5 °F) | [1] |

| Vapor Pressure | 185 mmHg | At 25 °C[1] |

| Solubility | Insoluble in water; Miscible with ethanol (B145695) and diethyl ether. | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like 3-ethoxy-1-propene.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable when only a small sample of the liquid is available.[7]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating block or Thiele tube with heating oil

-

Bunsen burner or hot plate

-

Clamps and stand

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of 3-ethoxy-1-propene into the small test tube.

-

Capillary Tube Placement: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[8]

-

Apparatus Setup: Clamp the test tube and attach it to a stand. Insert a thermometer into the test tube, ensuring the thermometer bulb is positioned close to the capillary tube but not touching the sides or bottom of the test tube.

-

Heating: Begin to gently heat the heating block or the arm of the Thiele tube.[7] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as trapped air expands and escapes.[7]

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure. At this point, stop heating.[7]

-

Boiling Point Reading: As the apparatus cools, the bubbling will slow down and stop. The exact temperature at which the liquid begins to enter the capillary tube is the boiling point of the substance.[7] Record this temperature.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward method involves using a graduated cylinder and an electronic balance.[9]

Apparatus:

-

10 mL or 25 mL graduated cylinder

-

Electronic balance (accurate to at least 0.01 g)

-

Pipette

-

Thermometer

Procedure:

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare it, or record its mass.[9]

-

Volume Measurement: Using a pipette, carefully transfer a known volume (e.g., 10 mL) of 3-ethoxy-1-propene into the graduated cylinder. Read the volume from the bottom of the meniscus.[9]

-

Mass of Liquid and Cylinder: Place the graduated cylinder containing the liquid onto the balance and record the combined mass.[9]

-

Mass of Liquid: Subtract the mass of the empty graduated cylinder from the combined mass to determine the mass of the liquid.[9]

-

Density Calculation: Calculate the density using the formula: Density = Mass / Volume.

-

Temperature: Record the ambient temperature, as density is temperature-dependent.

-

Repeatability: Repeat the measurement at least two more times and calculate the average density to ensure precision.[9]

Determination of Refractive Index

The refractive index is a fundamental optical property of a substance. It is commonly measured using an Abbe refractometer.[10]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft lens tissue

-

Calibration standard (e.g., distilled water)

Procedure:

-

Instrument Setup: Turn on the refractometer and the constant temperature water bath (typically set to 20°C or 25°C). Ensure the instrument is calibrated using a standard of known refractive index.

-

Prism Preparation: Open the prism assembly of the refractometer. Using a soft tissue and a suitable solvent (e.g., ethanol or acetone), clean the surfaces of both the illuminating and refracting prisms, then allow them to dry completely.

-

Sample Application: Using a clean dropper, place 2-3 drops of 3-ethoxy-1-propene onto the surface of the lower (illuminating) prism.

-

Measurement: Close the prism assembly firmly. Adjust the light source and mirror to illuminate the field of view. Rotate the coarse and fine adjustment knobs until the boundary between the light and dark regions appears sharp and is centered on the crosshairs in the eyepiece.

-

Dispersion Correction: If a colored band is visible at the light/dark interface, adjust the chromatic dispersion compensator until the boundary is a sharp, achromatic line.

-

Reading: Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was taken.

-

Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent.

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes related to 3-ethoxy-1-propene.

Caption: Williamson ether synthesis of 3-ethoxy-1-propene.

Caption: Experimental workflow for micro-boiling point determination.

Caption: Experimental workflow for determining liquid density.

Caption: Workflow for using an Abbe refractometer.

References

- 1. chembk.com [chembk.com]

- 2. CAS 557-31-3: 3-Ethoxy-1-propene | CymitQuimica [cymitquimica.com]

- 3. 3-ethoxyprop-1-ene | 557-31-3 | Buy Now [molport.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-ethoxypropene [stenutz.eu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Refractive index - Wikipedia [en.wikipedia.org]

Allyl ethyl ether molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental physicochemical properties and a standard synthetic methodology for allyl ethyl ether. The information is curated for professionals engaged in chemical research and development.

Core Properties of this compound

This compound, also known as 3-ethoxy-1-propene, is a colorless, volatile, and flammable liquid. It is sparingly soluble in water but miscible with many organic solvents.[1] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | [2][3][4] |

| Molecular Weight | 86.13 g/mol | [2][5][6] |

| Alternate Names | 3-Ethoxypropene, Ethyl allyl ether | [2][3] |

| CAS Number | 557-31-3 | [2][3] |

| Density | 0.765 g/cm³ | [1][5] |

| Boiling Point | 63.3 - 67 °C | [1][5] |

| Flash Point | < -19 °F (< -28 °C) | [1][7] |

Synthesis of this compound via Williamson Ether Synthesis

The most common and straightforward method for the laboratory preparation of this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, involving a nucleophilic attack of an alkoxide on an alkyl halide.[1][5] For this compound, this involves the reaction of sodium ethoxide with an allyl halide (e.g., allyl chloride or allyl bromide).

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

-

Ethanol (B145695) (anhydrous)

-

Sodium metal (Na) or Sodium hydride (NaH)

-

Allyl chloride or Allyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Alkoxide Formation:

-

In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide. This can be achieved by carefully adding sodium metal in small portions to an excess of anhydrous ethanol at 0 °C. Alternatively, sodium hydride (a safer alternative to sodium metal) can be added to anhydrous ethanol or THF. The reaction is complete when the evolution of hydrogen gas ceases.

-

-

Nucleophilic Substitution:

-

To the freshly prepared sodium ethoxide solution, add allyl chloride or allyl bromide dropwise from the dropping funnel at room temperature. The reaction may be exothermic.

-

After the addition is complete, heat the mixture to a gentle reflux (around 65-75 °C) for 2-4 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium ethoxide.

-

Transfer the mixture to a separatory funnel. If an organic solvent like diethyl ether or THF was used, add water to dissolve the inorganic salts. If the reaction was performed in excess ethanol, add water and a water-immiscible organic solvent (e.g., diethyl ether) to extract the product.

-

Separate the organic layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation to yield the final product.[8]

-

Process Visualization

The following diagrams illustrate the key logical and procedural flows in the synthesis of this compound.

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Caption: Logical relationship of reactants and intermediates in the synthesis.

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. CN105399610A - Technological method for preparation of allyl ether compounds - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physical Properties of Allyl Ethyl Ether

This guide provides a comprehensive overview of the boiling point and density of allyl ethyl ether, intended for researchers, scientists, and professionals in drug development. It includes key physical data, detailed experimental protocols for verification, and a workflow for property determination.

Core Physical Properties

This compound, also known as 3-ethoxy-1-propene, is a highly flammable liquid.[1] It is insoluble in water but miscible with ethanol (B145695) and diethyl ether.[1][2][3][4][5] Due to its physical characteristics, it is used as an intermediate in the synthesis of other chemicals.[5][6]

Data Presentation

The physical properties of this compound are summarized in the table below. The data is compiled from various sources, and minor variations may be observed due to different measurement conditions.

| Property | Value | Conditions | References |

| Boiling Point | 65-66 °C | at standard atmospheric pressure (lit.) | [3][4] |

| 66-67 °C | at 742.9 mmHg | [2] | |

| 67 °C | Not specified | [1] | |

| Density | 0.76 g/mL | at 25 °C (lit.) | [3][4] |

| 0.765 | Not specified | [2] | |

| 0.77 | at 20/20 °C | [1] | |

| Molecular Formula | C5H10O | [2][3][7] | |

| Molecular Weight | 86.13 g/mol | [2][3][7] | |

| Flash Point | -20 °C (-4 °F) | [1] | |

| Refractive Index | 1.388 | at 20 °C (lit.) | [3] |

| 1.39 | Not specified | [1] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound.

2.1. Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small volumes of liquid and provides a reasonably accurate measurement.[8]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Hot plate with magnetic stirrer

-

Small magnetic stirring bar

-

Thermometer (-10 to 110 °C range)

-

Clamps and stand

-

Pasteur pipette

-

Metal heating block

Procedure:

-

Add approximately 0.5 mL of this compound and a small magnetic stirring bar into the test tube using a Pasteur pipette.[8]

-

Place the test tube in the metal heating block on the hot plate stirrer and clamp it securely.[8]

-

Clamp the thermometer and position it so the bulb is about 1 cm above the surface of the liquid.[8]

-

Turn on the stirrer to ensure gentle mixing.[8]

-

Begin heating the sample and observe for boiling (formation of bubbles) and the condensation of vapor on the walls of the test tube (refluxing).[8] A ring of condensing liquid should be visible.[8]

-

Adjust the thermometer so that the bulb is at the level of this condensation ring to ensure an accurate reading of the vapor temperature.[8]

-

When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.[8]

-

Record the temperature. Do not allow the sample to boil dry.[8]

-

Once the measurement is complete, turn off the heat and allow the apparatus to cool.

2.2. Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.[9]

Apparatus:

-

Electronic balance (accurate to at least 0.01 g)

-

Graduated cylinder (e.g., 25 mL or 50 mL) or a more precise volumetric flask or pycnometer

-

Beaker

-

Thermometer

Procedure:

-

Ensure the graduated cylinder is clean and dry.

-

Place the empty graduated cylinder on the electronic balance and tare the balance to zero.[9]

-

Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 20 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[9]

-

Record the exact volume.

-

Place the graduated cylinder containing the this compound back on the tared balance and record the mass of the liquid.[9]

-

Use the thermometer to measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).[9]

-

For improved accuracy, the procedure should be repeated multiple times, and the average density should be calculated.[9][10]

Mandatory Visualizations

Workflow for Determination of Physical Properties

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.

Caption: Logical workflow for the experimental determination of boiling point and density.

References

- 1. This compound | 557-31-3 | TCI AMERICA [tcichemicals.com]

- 2. This compound [drugfuture.com]

- 3. 557-31-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. This compound CAS#: 557-31-3 [m.chemicalbook.com]

- 6. This compound | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the 1H NMR Spectrum of Allyl Ethyl Ether Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of allyl ethyl ether. This document outlines the characteristic chemical shifts, coupling constants, and signal multiplicities of the monomer, presented in a clear tabular format for easy reference. Furthermore, a detailed experimental protocol for acquiring the ¹H NMR spectrum is provided, alongside a visual representation of the molecule's proton environment to aid in spectral interpretation.

Data Presentation: ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The data presented below has been compiled from various spectroscopic databases and is typically recorded in deuterated chloroform (B151607) (CDCl₃).

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-1 | ~5.91 | ddt | 1H | J_trans = 17.2, J_cis = 10.4, J_allyl = 5.7 |

| H-2 (trans) | ~5.27 | dq | 1H | J_trans = 17.2, J_gem = 1.5 |

| H-2 (cis) | ~5.17 | dq | 1H | J_cis = 10.4, J_gem = 1.5 |

| H-3 | ~3.99 | dt | 2H | J_allyl = 5.7, J_vic = 1.5 |

| H-4 | ~3.48 | q | 2H | J = 7.0 |

| H-5 | ~1.21 | t | 3H | J = 7.0 |

Experimental Protocols

A standardized protocol for the acquisition of a high-resolution ¹H NMR spectrum of a liquid sample such as this compound is detailed below.

1. Sample Preparation

-

Materials: High-quality 5 mm NMR tube, deuterated solvent (e.g., CDCl₃), this compound, Pasteur pipette, and a clean vial.

-

Procedure:

-

In a clean, dry vial, dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The solution should be homogeneous.

-

Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube.[1] To remove any particulate matter which can degrade spectral resolution, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[2][3]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[1]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.

-

Procedure:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (CDCl₃).[1] This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils.[1] This process, which can be automated or performed manually, is essential for obtaining sharp, well-resolved NMR signals.

-

Tuning and Matching: The probe is tuned to the ¹H frequency to ensure efficient transfer of radiofrequency power and detection of the NMR signal.[1]

-

Acquisition: Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a routine ¹H NMR spectrum of a small molecule like this compound, a small number of scans is typically sufficient.

-

Initiate the acquisition of the Free Induction Decay (FID).

-

3. Data Processing

-

Software: Standard NMR processing software (e.g., MestReNova, TopSpin, etc.).

-

Procedure:

-

Fourier Transform: The acquired FID is converted from the time domain to the frequency domain via a Fourier transform to generate the NMR spectrum.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is referenced. For CDCl₃, the residual solvent peak at 7.26 ppm is commonly used as an internal reference.

-

Integration: The relative areas of the signals are determined by integration to quantify the number of protons contributing to each resonance.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.

-

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and the assignment of protons corresponding to the signals observed in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton assignments.

References

In-Depth Technical Guide: 13C NMR Spectral Data of Allyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for allyl ethyl ether. The information enclosed is intended to support research, analytical, and quality control activities where the identification and characterization of this compound are crucial. This document presents quantitative spectral data, a detailed experimental protocol, and a structural visualization to aid in data interpretation.

Executive Summary

This compound is a common organic compound with applications in various chemical syntheses. Its structural elucidation is fundamental for its use in research and development. 13C NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of organic molecules. This guide presents the complete 13C NMR spectral data for this compound, including chemical shift assignments for each carbon atom, to serve as a reliable reference for scientists.

13C NMR Spectral Data

The 13C NMR spectrum of this compound (C5H10O) exhibits five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: 13C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Structure | Chemical Shift (δ) in ppm |

| C1 | CH3-CH2-O-CH2-CH=CH2 | 15.18 |

| C2 | CH3-CH2-O-CH2-CH=CH2 | 65.55 |

| C3 | CH3-CH2-O-CH2-CH=CH2 | 71.58 |

| C4 | CH3-CH2-O-CH2-CH=CH2 | 116.81 |

| C5 | CH3-CH2-O-CH2-CH=CH2 | 135.09 |

Solvent: Chloroform-d (CDCl3)

Experimental Protocol

The 13C NMR spectral data presented in this guide were obtained using a standard high-resolution NMR spectroscopy protocol.

Instrumentation:

-

Spectrometer: JEOL JNM-ECA-500 NMR Spectrometer

-

Frequency: 125.7 MHz for 13C nucleus

Sample Preparation:

-

A dilute solution of this compound was prepared in deuterated chloroform (B151607) (CDCl3). CDCl3 serves as both the solvent and the internal lock signal for the spectrometer. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal chemical shift reference (δ = 0.00 ppm).

Data Acquisition:

-

The spectrum was acquired at room temperature.

-

A standard pulse program for proton-decoupled 13C NMR was utilized to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio.

Data Processing:

-

The raw data (Free Induction Decay, FID) was processed using a Fourier transform.

-

Phase correction and baseline correction were applied to the transformed spectrum to ensure accurate peak integration and chemical shift determination.

-

The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Visualization of this compound Structure and 13C NMR Signal Assignment

The following diagram illustrates the molecular structure of this compound and the corresponding assignment of the 13C NMR chemical shifts to each carbon atom.

Caption: Molecular structure of this compound with 13C NMR chemical shift assignments.

An In-Depth Technical Guide to the FTIR Spectrum Analysis of Allyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of allyl ethyl ether. It details the characteristic vibrational modes, presents a quantitative summary of spectral data, outlines the experimental protocol for obtaining the spectrum, and illustrates the analytical workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize FTIR spectroscopy for the identification and characterization of organic molecules.

Core Analysis of the this compound FTIR Spectrum

The FTIR spectrum of this compound (C₅H₁₀O) is characterized by the vibrational modes of its constituent functional groups: the ether linkage (C-O-C), the alkene double bond (C=C), and the associated alkyl and vinyl C-H bonds. The spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification.

The most prominent features in the spectrum are the strong C-H stretching vibrations just below 3000 cm⁻¹, the characteristic C=C stretching of the allyl group, the strong asymmetric C-O-C stretching of the ether, and the distinct out-of-plane bending of the vinyl =C-H bonds. The analysis of these key absorption bands provides valuable structural information.

Quantitative Spectral Data

The following table summarizes the principal absorption bands in the FTIR spectrum of this compound. The data has been compiled from publicly available spectral databases and is presented for easy reference and comparison.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3080 | Medium | =C-H Stretch | Alkene |

| ~2975 | Strong | C-H Asymmetric Stretch | Alkyl (CH₃) |

| ~2930 | Strong | C-H Asymmetric Stretch | Alkyl (CH₂) |

| ~2870 | Strong | C-H Symmetric Stretch | Alkyl (CH₃, CH₂) |

| ~1645 | Medium | C=C Stretch | Alkene |

| ~1450 | Medium | C-H Bend (Scissoring) | Alkyl (CH₂) |

| ~1380 | Medium | C-H Bend (Rocking) | Alkyl (CH₃) |

| ~1110 | Strong | C-O-C Asymmetric Stretch | Ether |

| ~995 | Strong | =C-H Bend (Out-of-Plane) | Alkene |

| ~920 | Strong | =C-H Bend (Out-of-Plane) | Alkene |

Experimental Protocols

The acquisition of a high-quality FTIR spectrum of a liquid sample like this compound requires careful sample preparation and instrument setup. The following is a detailed methodology for obtaining the spectrum using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for liquid analysis.

Objective: To obtain the FTIR spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

-

This compound (liquid)

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Install the ATR accessory in the sample compartment of the spectrometer.

-

Allow the instrument to purge with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal itself and will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Sample Spectrum Acquisition:

-

Acquire the FTIR spectrum of the sample. The typical spectral range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.

-

For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption maxima.

-

Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the identity and purity of the this compound.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the FTIR analysis process and the key signaling pathways (vibrational modes) within the this compound molecule.

Toxicological Profile of Allyl Ethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information on allyl ethyl ether (CAS No. 557-31-3). It is intended for informational purposes for a professional audience and should not be used for clinical or emergency response decisions. A significant lack of specific quantitative toxicological data for this compound in publicly available literature necessitates the inclusion of data from structurally related compounds for contextual understanding. This is explicitly noted where applicable.

Executive Summary

Quantitative Toxicological Data

Due to the absence of specific quantitative toxicity data for this compound, the following tables summarize available data for the structurally related compounds, diallyl ether and allyl glycidyl (B131873) ether. These data should be interpreted with caution and are provided for comparative purposes only.

Table 1: Acute Toxicity Data for Diallyl Ether (CAS No. 557-40-4)

| Route of Administration | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 320 mg/kg | |

| Inhalation (4 h) | - | LC50 | 11 mg/L (vapor) | |

| Dermal | Rabbit | LD50 | 600 mg/kg |

Table 2: Acute Toxicity Data for Allyl Glycidyl Ether (CAS No. 106-92-3)

| Route of Administration | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 1600 mg/kg | [5] |

| Dermal | Rabbit | LD50 | 2550 mg/kg | [5] |

| Inhalation (8 h) | Rat | LC50 | 3.1 mg/L | [5] |

| Inhalation (4 h) | Mouse | LC50 | 270 ppm | [5] |

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the reviewed literature. However, standardized guidelines for acute toxicity testing are well-established by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD), the U.S. Environmental Protection Agency (EPA), and the U.S. Food and Drug Administration (FDA).[6][7][8] The following sections describe the general methodologies for acute oral, dermal, and inhalation toxicity studies.

Acute Oral Toxicity Testing (General Protocol)

A common method for assessing acute oral toxicity is the Up-and-Down Procedure (OECD Test Guideline 425).

-

Principle: A sequential dosing of animals, typically rats, one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required while still providing a statistically reliable LD50 estimate.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single animal is administered the substance by oral gavage.

-

The animal is observed for signs of toxicity and mortality over a 14-day period.

-

If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

-

The dosing continues until a specified stopping criterion is met.

-

The LD50 is then calculated using the maximum likelihood method.

-

Acute Dermal Toxicity Testing (General Protocol)

The acute dermal toxicity is typically assessed according to OECD Test Guideline 402.

-

Principle: The test substance is applied to the shaved skin of a group of animals, usually rabbits or rats, and the animals are observed for adverse effects.

-

Procedure:

-

A section of the animal's back is clipped free of fur.

-

The test substance is applied uniformly over the prepared area, typically under a porous gauze dressing.

-

The animals are exposed to the substance for a 24-hour period.

-

After exposure, the residual test substance is removed.

-

Animals are observed for signs of toxicity and mortality for 14 days.

-

The LD50 is determined based on the mortality rate at different dose levels.

-

Acute Inhalation Toxicity Testing (General Protocol)

Acute inhalation toxicity is generally evaluated following OECD Test Guideline 403.

-

Principle: Animals, most commonly rats, are exposed to the test substance in the form of a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period.

-

Procedure:

-

Animals are placed in an inhalation chamber.

-

The test atmosphere is generated and maintained at a constant concentration for a specified duration, typically 4 hours.

-

Animals are monitored for clinical signs of toxicity during and after exposure.

-

Following exposure, animals are observed for a 14-day period.

-

The LC50 is calculated based on the concentration-mortality relationship.

-

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for conducting an acute toxicity study.

Caption: Generalized workflow for an acute toxicity study.

Hypothetical Signaling Pathway of Toxicity

While the specific mechanism of toxicity for this compound has not been elucidated, it is plausible that it shares a metabolic pathway with other allyl compounds, such as allyl alcohol. The toxicity of allyl alcohol is known to be mediated by its metabolite, acrolein.[9][10] The following diagram depicts a hypothetical signaling pathway for this compound-induced cytotoxicity based on this premise.

Caption: Hypothetical pathway of this compound toxicity.

Conclusion

This compound is a chemical with recognized hazards, including acute toxicity and irritation. However, a significant data gap exists regarding its specific quantitative toxicological profile. The information provided on related allyl ethers suggests a moderate level of acute toxicity. The proposed mechanism of toxicity, involving metabolic activation to the reactive aldehyde acrolein, is a plausible hypothesis that warrants further investigation. Future research should focus on conducting standardized acute toxicity studies for this compound to establish definitive LD50 and LC50 values and to elucidate its precise mechanism of action. Such data are crucial for accurate risk assessment and the implementation of appropriate safety measures in research and industrial settings.

References

- 1. nj.gov [nj.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound | C5H10O | CID 11191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. gelest.com [gelest.com]

- 6. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. fda.gov [fda.gov]

- 9. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allyl alcohol - Wikipedia [en.wikipedia.org]

The Multifaceted Reactivity of the Allyl Group in Ethers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The allyl group, a seemingly simple three-carbon unsaturated moiety, imparts a rich and diverse chemical reactivity to ether functionalities. This guide provides a comprehensive exploration of the core reactions involving the allyl group in ethers, offering insights into their mechanisms, influencing factors, and practical applications in organic synthesis and drug development. The strategic incorporation and manipulation of the allylic functionality are pivotal in the construction of complex molecular architectures and the modulation of biological activity.

1.[1][1]-Sigmatropic Rearrangements: The Claisen Rearrangement

One of the most powerful and well-studied reactions of allyl aryl and allyl vinyl ethers is the Claisen rearrangement, a concerted, pericyclic[1][1]-sigmatropic rearrangement that forms a new carbon-carbon bond.[2][3] This thermal or Lewis acid-catalyzed process is a cornerstone of synthetic organic chemistry for the stereospecific synthesis of γ,δ-unsaturated carbonyl compounds and ortho-allyl phenols.[4][5]

The reaction proceeds through a highly ordered, six-membered cyclic transition state, often favoring a chair-like conformation.[5] The kinetics of the Claisen rearrangement are typically first-order, and the reaction is often accelerated by the use of polar solvents.[4]

Quantitative Data for Claisen Rearrangement of Allyl Aryl Ethers

| Substituent on Phenyl Ring | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-dimethyl | Diphenyl ether | 185.8 | - | >95 | [6] |

| 2,6-dimethyl | Diphenyl ether | 171.6 | - | >95 | [6] |

| 2,6-dimethyl | Diphenyl ether | 156.9 | - | >95 | [6] |

| 4-methoxy | N,N-diethylaniline | 200 | 3 | 85 | [7] |

| 4-chloro | N,N-diethylaniline | 220 | 5 | 70 | [7] |

Experimental Protocol: Thermal Claisen Rearrangement of Allyl Phenyl Ether

Materials:

-

Allyl phenyl ether

-

High-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Thin-layer chromatography (TLC) plates

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and solvents for workup and purification

Procedure:

-

Place allyl phenyl ether (1.0 eq) in a round-bottom flask.

-

Add the high-boiling solvent (e.g., N,N-diethylaniline) to create a solution of appropriate concentration.

-

Heat the reaction mixture to the desired temperature (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Monitor the progress of the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

If necessary, remove the high-boiling solvent by vacuum distillation.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with 1 M HCl to remove any remaining aniline, followed by a wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (o-allylphenol) by column chromatography on silica gel.

Reaction Mechanism: Claisen Rearrangement

Caption: Mechanism of the Claisen Rearrangement of Allyl Phenyl Ether.

Reactions at the Double Bond

The carbon-carbon double bond of the allyl group is susceptible to a variety of addition and oxidation reactions, providing a versatile handle for further functionalization.

Epoxidation

Epoxidation of the allylic double bond, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or transition metal catalysts with hydroperoxides, yields the corresponding glycidyl (B131873) ether.[8][9] This reaction is a key step in the synthesis of various polymers and fine chemicals.

Quantitative Data for Epoxidation of Allyl Ethers

| Allyl Ether | Oxidant | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Diallyl ether | t-Butyl hydroperoxide | Ti-MWW | Methanol | 130 | 3 | ~65 | [9] |

| Aryl allyl ether | Hydrogen peroxide | Transition Metal Complex | - | - | - | >70-90 | [8] |

Experimental Protocol: Epoxidation of Diallyl Ether

Materials:

-

Diallyl ether

-

tert-Butyl hydroperoxide (TBHP)

-

Titanium silicalite-1 (TS-1) or another suitable catalyst

-

Methanol

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

-

In a round-bottom flask, dissolve diallyl ether (1.0 eq) in methanol.[9]

-

Add the catalyst (e.g., Ti-MWW, 3 wt%).[9]

-

Add tert-butyl hydroperoxide (1.0 eq) to the mixture.[9]

-

Heat the reaction mixture to the desired temperature (e.g., 120-130 °C) with vigorous stirring.[9]

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the resulting allyl glycidyl ether by vacuum distillation.

Ozonolysis

Ozonolysis cleaves the double bond of the allyl group, leading to the formation of aldehydes or carboxylic acids, depending on the workup conditions.[10] This reaction is a powerful tool for the synthesis of functionalized molecules.

Experimental Protocol: Ozonolysis of an Allyl Ether

Materials:

-

Allyl ether

-

Methanol (or other suitable solvent)

-

Ozone generator

-

Gas dispersion tube

-

Reducing agent for workup (e.g., dimethyl sulfide (B99878), triphenylphosphine) or oxidizing agent (e.g., hydrogen peroxide)

-

Dry ice/acetone bath

Procedure:

-

Dissolve the allyl ether in a suitable solvent (e.g., methanol) in a flask equipped with a gas dispersion tube and a vent.

-

Cool the solution to -78 °C using a dry ice/acetone bath.[10]

-

Bubble ozone through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.[10]

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Reductive Workup (for aldehydes): Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature.

-

Oxidative Workup (for carboxylic acids): Add hydrogen peroxide and stir the mixture, which may require heating.

-

After the workup is complete, remove the solvent and purify the product by appropriate methods such as distillation or chromatography.

Radical Additions: Thiol-Ene Reaction

The thiol-ene reaction is a radical-mediated addition of a thiol to the double bond of an allyl ether.[11] This "click" reaction is highly efficient and proceeds with anti-Markovnikov selectivity to form a thioether.[11]

Quantitative Data for Radical Addition to Alkenes

| Radical | Alkene | Rate Constant (ka) (M⁻¹ s⁻¹) | Temperature (°C) | Reference |

| Alkyl radical | Allylstannane | 10⁴ - 10⁵ | 50-80 | [12] |

| n-Alkyl radical | Styrenes | Varies with substitution | 25 | [13] |

Experimental Protocol: Radical Thiol-Ene Reaction

Materials:

-

Allyl ether

-

Thiol (e.g., 1-dodecanethiol)

-

Radical initiator (e.g., azobisisobutyronitrile (AIBN) or a photoinitiator)

-

UV lamp (if using a photoinitiator)

-

Solvent (e.g., THF or toluene)

-

Schlenk flask or similar reaction vessel

Procedure:

-

In a Schlenk flask, dissolve the allyl ether (1.0 eq) and the thiol (1.1 eq) in a degassed solvent.

-

Add a catalytic amount of the radical initiator (e.g., 1-2 mol% AIBN).

-

If using a photoinitiator, place the reaction vessel under a UV lamp. If using a thermal initiator like AIBN, heat the reaction mixture (typically 60-80 °C).

-

Stir the reaction under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the product by column chromatography if necessary.

Metal-Catalyzed Reactions

Transition metals, particularly palladium, play a significant role in activating the allyl group of ethers for various transformations, including allylic substitution and C-H activation.[14][15]

Allylic Substitution

In the presence of a suitable nucleophile and a transition metal catalyst (commonly palladium), the ether group can be displaced in an allylic substitution reaction.[16][17] This reaction is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Palladium-Catalyzed Allylic Alkylation

Materials:

-

Allyl ether

-

Nucleophile (e.g., a soft carbon nucleophile like a malonate ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (if required for the nucleophile)

-

Solvent (e.g., THF, dioxane)

Procedure:

-

To a flask under an inert atmosphere, add the allyl ether (1.0 eq), the nucleophile (1.1-1.5 eq), and the palladium catalyst (1-5 mol%).

-

If a base is required to generate the active nucleophile, add it to the mixture.

-

Add the degassed solvent and stir the reaction at the appropriate temperature (can range from room temperature to reflux).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Acid-Catalyzed Cleavage

Allylic ethers are susceptible to cleavage under strong acidic conditions.[18][19] The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid. The mechanism can be either SN1 or SN2, depending on the structure of the ether and the reaction conditions.[20][21] Ethers with tertiary, benzylic, or allylic groups tend to react via an SN1 mechanism due to the stability of the resulting carbocation.[21]

Experimental Protocol: Acid-Catalyzed Cleavage of an Allyl Ether

Materials:

-

Allyl ether

-

Strong acid (e.g., HBr, HI)

-

Solvent (e.g., acetic acid, or neat)

Procedure:

-

Dissolve the allyl ether in a suitable solvent or use the acid neat.

-

Add the strong acid (e.g., a 48% aqueous solution of HBr).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt, and concentrate to obtain the crude product (an alcohol and an allyl halide).

-

Purify the products as needed.

Biological Relevance and Signaling Pathways

The allyl group is present in numerous natural products and synthetic molecules with significant biological activity. For drug development professionals, understanding how these compounds or their metabolites interact with cellular signaling pathways is crucial. While direct studies on simple allyl ethers are limited, related allyl-containing compounds have been shown to modulate key signaling pathways involved in cancer and other diseases.

Diallyl Disulfide (DADS) and the β-catenin Signaling Pathway

Diallyl disulfide (DADS), a metabolite of allicin (B1665233) from garlic, has been shown to inhibit the growth of cancer cells by inactivating the β-catenin signaling pathway.[6][7]

Caption: DADS inhibits the β-catenin signaling pathway.

Eugenol and NF-κB Signaling Pathway

Eugenol, an allylbenzene (B44316) found in clove oil, has been reported to exert anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway.[22][23]

Caption: Eugenol inhibits the NF-κB signaling pathway.

Experimental Workflow: Synthesis and Reactivity Study

A typical workflow for investigating the reactivity of a novel allyl ether in a research and development setting is outlined below.

Caption: General workflow for studying allyl ether reactivity.

Conclusion

The allyl group in ethers offers a remarkable platform for a wide array of chemical transformations. From the elegant and powerful Claisen rearrangement to a suite of reactions at the double bond and metal-catalyzed functionalizations, the reactivity of allylic ethers is both predictable and versatile. For researchers in drug discovery and materials science, a thorough understanding of these reactions, their mechanisms, and the factors that control their outcomes is essential for the rational design and synthesis of novel molecules with desired properties and biological activities. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for the practical application of these fundamental principles in the laboratory.

References

- 1. mdpi.com [mdpi.com]

- 2. Eugenol promotes appetite through TRP channels mediated-CaMKK2/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trans-Anethole of Fennel Oil is a Selective and Nonelectrophilic Agonist of the TRPA1 Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anethole induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diallyl disulfide inhibits growth and metastatic potential of human triple-negative breast cancer cells through inactivation of the β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comprehensive review of the neurological effects of anethole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of allyl alcohol on xanthine dehydrogenase activity in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. Absolute Rate Constants for Radical Additions to Alkenes in Solution. The Synergistic Effect of Perfluorination on the Reactivities of n-Alkyl Radicals1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Transition metal-catalyzed allylic substitution reactions with unactivated allylic substrates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Applications of Transition-Metal-Catalyzed Asymmetric Allylic Substitution in Total Synthesis of Natural Products: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fiveable.me [fiveable.me]

- 19. chemistry.mdma.ch [chemistry.mdma.ch]

- 20. Allyl Ethers [organic-chemistry.org]

- 21. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]